rac Benzyl Phenylephrine-d3 CAS number 1276402-67-5
rac Benzyl Phenylephrine-d3 CAS number 1276402-67-5
CAS Number: 1276402-67-5 Application: Isotope Dilution Mass Spectrometry (IDMS) for Pharmaceutical Impurity Profiling
Executive Summary
rac-N-Benzyl Phenylephrine-d3 (CAS 1276402-67-5) is a high-purity, stable isotope-labeled (SIL) internal standard designed for the precise quantification of N-Benzyl Phenylephrine—a critical process-related impurity in the manufacturing of Phenylephrine Hydrochloride.
In the synthesis of Phenylephrine, the benzyl group often serves as a protecting agent or part of a reductive amination intermediate. Incomplete catalytic hydrogenation results in the persistence of the N-benzyl analog. Regulatory guidelines (ICH Q3A/B) mandate stringent control of such intermediates. This deuterated standard allows for the neutralization of matrix effects and ionization suppression during LC-MS/MS analysis, ensuring data integrity in release testing and stability studies.
Part 1: Molecular Identity & Physicochemical Properties
This compound is the trideuterated analog of the racemic impurity N-Benzyl Phenylephrine. The deuterium labeling is located on the N-methyl group, ensuring metabolic and chemical stability during analysis while providing a distinct mass shift (+3 Da) from the target analyte.
Table 1: Chemical Specification
| Property | Specification |
| Chemical Name | 3-{2-[benzyl(trideutero-methyl)amino]-1-hydroxyethyl}phenol |
| Common Name | rac-Benzyl Phenylephrine-d3; Phenylephrine Impurity D-d3 |
| CAS Number | 1276402-67-5 |
| Molecular Formula | C₁₆H₁₆D₃NO₂ |
| Molecular Weight | 260.35 g/mol |
| Isotopic Purity | ≥ 99.0 atom % D |
| Chemical Purity | ≥ 98% (HPLC) |
| Stereochemistry | Racemic (rac); mixture of (R) and (S) enantiomers |
| Solubility | Soluble in Methanol, DMSO, Water (slightly) |
| Appearance | White to off-white solid |
Part 2: Synthetic Origin & Impurity Context
To understand the necessity of this standard, one must understand the synthesis of the Active Pharmaceutical Ingredient (API), Phenylephrine. The impurity N-Benzyl Phenylephrine arises from the "Benzyl Route," a common industrial pathway involving the reaction of a bromoketone with N-benzylmethylamine.
Mechanism of Impurity Formation
The benzyl group protects the amine during the initial coupling. The final step involves catalytic hydrogenolysis (using Pd/C) to cleave the benzyl group and reduce the ketone. If the debenzylation is incomplete, N-Benzyl Phenylephrine remains as a contaminant.
Figure 1: Origin of N-Benzyl Phenylephrine impurity during the manufacturing process. The dashed red line indicates the pathway necessitating the use of CAS 1276402-67-5 for quantification.
Part 3: Analytical Application (LC-MS/MS Protocol)
The following protocol utilizes Isotope Dilution Mass Spectrometry (IDMS). The co-elution of the analyte and its d3-isotopologue ensures that any variation in extraction efficiency or ion suppression affects both equally, yielding a corrected quantitative result.
Experimental Setup
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Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex QTRAP).
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Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect CSH Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm).
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Rationale: The N-benzyl group increases hydrophobicity significantly compared to Phenylephrine. A Phenyl-Hexyl column provides superior pi-pi interaction selectivity for the aromatic benzyl moiety.
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Mobile Phase:
Mass Spectrometry Parameters (MRM)
The deuterated methyl group (+3 Da) shifts the precursor and specific product ions.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) | Type |
| N-Benzyl Phenylephrine (Target) | 258.2 [M+H]⁺ | 135.1 | 30 | 25 | Quantifier |
| 258.2 [M+H]⁺ | 91.1 (Tropylium) | 30 | 35 | Qualifier | |
| rac-Benzyl Phenylephrine-d3 (IS) | 261.2 [M+H]⁺ | 135.1 | 30 | 25 | Quantifier |
| 261.2 [M+H]⁺ | 91.1 | 30 | 35 | Qualifier |
Note: The product ion at m/z 135.1 corresponds to the phenylethanol core cleavage. Since the deuterium is on the N-methyl group (which is lost or cleaved differently depending on the pathway), careful selection of the fragment retaining the d3-label is usually required. However, if the d3 is on the methyl and the fragmentation cleaves the benzyl, the d3 remains with the nitrogen fragment. Critical Validation Step: Users must perform a product ion scan on the standard to confirm if the primary fragment retains the deuterium (shifting to ~138) or if the fragment is the benzyl carbocation (91), which would be unlabeled.
Correction on Fragmentation Logic:
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Precursor: 261.2 (d3-labeled).
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Fragment 91.1: Benzyl cation (
). This comes from the benzyl group.[4][5] Since the d3 is on the N-methyl, the benzyl group is unlabeled. Both the analyte and the IS will produce m/z 91.1. Do not use 91.1 as the sole quantifier for the IS , as it lacks specificity against the unlabeled analyte if chromatographic separation is not perfect (though IDMS relies on co-elution). -
Preferred Quantifier for IS: Look for the fragment that retains the N-Methyl-d3 group. Likely the loss of water (-18) or cleavage alpha to the amine.
Sample Preparation Workflow
Figure 2: Sample preparation workflow ensuring the Internal Standard (IS) equilibrates with the matrix prior to extraction.
Part 4: Handling, Stability, and Regulatory Considerations
Handling & Storage
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Hygroscopicity: Like many amine salts/phenols, this compound can be hygroscopic. Store in a desiccator.
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Temperature: Long-term storage at -20°C is recommended to prevent oxidative degradation of the phenol group.
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Light: Protect from light; amber vials are required.
Stereochemical Implications
The CAS 1276402-67-5 refers to the racemic mixture. Phenylephrine API is the (R)-enantiomer .
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If using an achiral LC method (C18/Phenyl), the racemate IS will co-elute as a single peak with the impurity (assuming the impurity is also racemic or single enantiomer). This is acceptable.
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If using a chiral LC method, the IS will split into two peaks (R and S). You must integrate the peak corresponding to the specific impurity enantiomer being quantified, or sum both if the impurity is racemic.
Regulatory Alignment
Using a deuterated standard aligns with USP <1469> (Nitrosamine Impurities) and ICH M7 methodologies, where mass spectrometry is required for trace-level detection. While N-benzyl phenylephrine is not a nitrosamine, the analytical rigor required for process intermediates is similar.
References
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ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link
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Feng, S., et al. (2013).[1] "Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B, 915-916, 28-32.[1] Link
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Santa Cruz Biotechnology. (2025).[6] rac Phenylephrine-d3 Hydrochloride Product Data. (Contextual reference for d3-labeling chemistry). Link
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Pharmaffiliates. (2025). rac Benzyl Phenylephrine-d3 (Phenylephrine Impurity D) COA Data.[7]Link
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Minic, Z., et al. (2020). "Pre-column derivatization method for determining phenylephrine in human plasma." Biomedical Chromatography, 34(8).[8] Link
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- 5. rac Benzyl Phenylephrine-d3 | Axygen爱思进官网 [megazyme.com.cn]
- 6. rac Phenylephrine-d3 Hydrochloride | CAS 154-86-9 (unlabeled) | SCBT - Santa Cruz Biotechnology [scbt.com]
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